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SR phosphoprotein - 170974-22-8

SR phosphoprotein

Catalog Number: EVT-1513791
CAS Number: 170974-22-8
Molecular Formula: C16H21NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

SR phosphoproteins are primarily found in eukaryotic cells, where they are involved in the splicing of pre-mRNA. They can be isolated from various sources, including mammalian cells, plants, and yeast. Their abundance and specific roles can vary depending on the organism and tissue type.

Classification

These proteins are classified based on their structural features and functional roles. They are typically categorized into two main groups:

  • Canonical SR proteins: These contain one or more RNA recognition motifs (RRMs) and a C-terminal domain rich in serine and arginine.
  • Non-canonical SR proteins: These may lack the classical features of SR proteins but still participate in splicing and other RNA-related processes.
Synthesis Analysis

Methods

The synthesis of SR phosphoproteins can be achieved through various methods, including recombinant DNA technology and chemical synthesis.

  1. Recombinant DNA Technology: This involves cloning the gene encoding the SR phosphoprotein into expression vectors, followed by transformation into suitable host cells (e.g., bacteria or yeast). The protein is then expressed and purified.
  2. Cell-Free Protein Synthesis: A recent advancement is the use of cell-free systems that allow for high-throughput production of phosphoproteins. This method utilizes extracts from cells to facilitate transcription and translation in vitro, enabling the incorporation of post-translational modifications like phosphorylation .

Technical Details

In cell-free systems, components such as ribosomes, tRNAs, and enzymes necessary for protein synthesis are included in the reaction mixture. For example, using a specific DNA template allows for site-specific incorporation of phosphorylated residues during synthesis . Techniques like mass spectrometry can confirm the successful phosphorylation of synthesized proteins .

Molecular Structure Analysis

Structure

SR phosphoproteins typically exhibit a modular structure consisting of:

  • RNA Recognition Motifs (RRMs): Responsible for binding RNA.
  • Serine/Arginine-rich Domain: Involved in protein-protein interactions and phosphorylation.

Data

The structural analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional conformation of these proteins. Detailed structural data can provide insights into how phosphorylation alters their function.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving SR phosphoproteins include:

  • Phosphorylation: Catalyzed by kinases that transfer phosphate groups from ATP to specific serine or threonine residues within the protein.
  • Dephosphorylation: Mediated by phosphatases that remove phosphate groups, thus regulating protein activity.

Technical Details

Phosphorylation can be detected using techniques such as sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE) combined with western blotting or mass spectrometry to analyze the presence of phosphate modifications .

Mechanism of Action

Process

The mechanism by which SR phosphoproteins function involves their binding to pre-mRNA and facilitating splicing through interactions with other spliceosomal components. Phosphorylation enhances their affinity for RNA and modulates their interactions with other splicing factors.

Data

Studies have shown that specific phosphorylation events can either promote or inhibit the activity of SR proteins, thus influencing gene expression at the post-transcriptional level . The precise effects depend on the site and extent of phosphorylation.

Physical and Chemical Properties Analysis

Physical Properties

SR phosphoproteins are typically soluble in aqueous solutions due to their hydrophilic nature imparted by serine and arginine residues. Their stability can be affected by factors such as pH, temperature, and ionic strength.

Chemical Properties

These proteins exhibit unique chemical characteristics due to their phosphorylation status:

  • Charge: Phosphorylation introduces negative charges that can alter protein interactions.
  • Hydrophilicity: The presence of phosphate groups increases solubility in polar solvents.

Relevant data on their molecular weight, isoelectric point, and stability under various conditions can be obtained through analytical techniques like mass spectrometry and circular dichroism spectroscopy.

Applications

Scientific Uses

SR phosphoproteins have significant applications in various fields:

  • Molecular Biology: They are essential tools for studying RNA processing mechanisms.
  • Cancer Research: Alterations in SR protein phosphorylation patterns have been linked to tumorigenesis.
  • Therapeutic Targets: Due to their regulatory roles in gene expression, they represent potential targets for drug development aimed at modulating splicing events.
Introduction to SR Phosphoproteins

Serine/arginine-rich (SR) phosphoproteins constitute an evolutionarily conserved family of RNA-binding proteins essential for eukaryotic gene expression. These proteins integrate multiple steps of mRNA metabolism, including constitutive and alternative pre-mRNA splicing, nuclear export, translation, and nonsense-mediated decay [5] [9]. Their name derives from characteristic C-terminal domains enriched in serine-arginine dipeptides (RS domains), which undergo dynamic phosphorylation to regulate their activity, localization, and interactions. SR proteins are found across metazoans and plants but are absent in budding yeast (Saccharomyces cerevisiae), correlating with their role in alternative splicing complexity [5] [9]. Their dysfunction is linked to diseases such as cancer and neurodegenerative disorders, underscoring their biological significance.

Historical Discovery and Nomenclature of SR Proteins

The discovery of SR proteins originated from genetic studies in Drosophila in the 1980s, where factors like Suppressor-of-white-apricot (SWAP), Transformer (Tra), and Transformer-2 (Tra-2) were identified as splicing regulators [5] [9]. Concurrent biochemical work in mammals revealed splicing factors SC35 (now SRSF2) and SF2/ASF (SRSF1) through complementation assays and monoclonal antibody recognition (e.g., mAb104) [1] [5]. Initial classification relied on reactivity with phosphoepitope-specific antibodies, molecular weights, and functional rescue of splicing-deficient extracts, leading to designations like SRp20 (SRSF3) or SRp55 (SRSF6) [1].

Nomenclature confusion arose due to inconsistent naming conventions. In 2010, a unified system standardized SR proteins based on sequence features: proteins must contain ≥1 RNA recognition motif (RRM) followed by an RS domain of ≥50 amino acids with >40% RS content [1]. This redefined the human SR proteome, limiting it to 12 canonical members renamed SRSF1–12 (Serine/Arginine-Rich Splicing Factor) under HUGO gene nomenclature guidelines (Table 1) [1].

Table 1: Canonical Human SR Proteins and Nomenclature

HUGO Name (Current)Common AliasesUniProt IDKey Structural Features
SRSF1SF2/ASF, SRp30aQ079552 RRMs, long RS domain
SRSF2SC35, SRp30bQ011301 RRM, RS domain
SRSF3SRp20P841031 RRM, zinc knuckle
SRSF4SRp75Q081702 RRMs, RS domain
SRSF5SRp40Q132431 RRM, RS domain
SRSF6SRp55Q132472 RRMs, RS domain
SRSF79G8Q166291 RRM, zinc knuckle
SRSF9SRp30cQ132422 RRMs, RS domain
SRSF11SRp54Q055191 RRM, RS domain

Structural Features of SR Phosphoproteins

RNA Recognition Motifs (RRMs)

RRMs are the primary determinants of RNA binding specificity in SR proteins. These ~90-amino-acid domains adopt a β1α1β2β3α2β4 topology, forming a four-stranded antiparallel β-sheet flanked by two α-helices [2] [9]. Structural studies reveal key variations:

  • SRSF2 (SC35): Lacks a conserved aromatic residue in the RNP2 motif and possesses an extended loop (L3) between β2 and β3. Loop L3 is critical for RNA contact, as mutations here disrupt binding to cognate RNA (e.g., 5′-AGCAGAGUA-3′; Kd = 61 ± 1 nM) [2] [6].
  • SRSF3 (SRp20): Binds RNA sequences like 5′-CAUC-3′ via specific recognition of the 5′ cytosine, while other nucleotides interact nonspecifically with aromatic residues on the β-sheet surface [9].
  • Non-canonical RRMs: SRSF7 (9G8) incorporates a zinc-knuckle domain adjacent to its RRM to enhance RNA affinity, while proteins like SRSF1 have a second RRM homolog (RRMH) with degenerate RNA-binding capacity [5] [9].

RRMs exhibit degenerate sequence specificity, enabling SR proteins to recognize diverse exonic splicing enhancers (ESEs) like purine-rich motifs [5] [9].

Serine/Arginine-Rich (RS) Domains

The RS domain is a low-complexity region with repeating SR/RS dipeptides, varying in length (50–300 residues) and composition between family members [7] [10]. Key properties include:

  • Structural plasticity: Unphosphorylated RS domains may adopt transient helical conformations with arginines solvent-exposed, but phosphorylation disrupts this order, promoting extended conformations [7].
  • Protein interaction hubs: RS domains mediate interactions with other RS-containing spliceosomal components (e.g., U1-70K, U2AF35) via electrostatic contacts [5] [9].
  • Nuclear localization: The RS domain binds Transportin-SR (TNPO3) for nuclear import, facilitated by partial phosphorylation [8] [9].
  • Subnuclear targeting: Hypophosphorylated forms localize to nuclear speckles (interchromatin granule clusters), while hyperphosphorylation disperses SR proteins for splicing activity [8] [10].

Table 2: RS Domain Composition in Selected SR Proteins

SR ProteinRS Domain Length (aa)Notable Features
SRSF1~200N-terminal (RS)8NS(RS)2 (RS1); C-terminal Ser-Pro repeats + (SR)3 (RS2)
SRSF2~100Homogeneous Arg-Ser repeats
SRSF7 (9G8)~50Shortest RS domain

Phosphorylation Sites and Post-Translational Modifications

Phosphorylation is the predominant PTM regulating SR protein function. It occurs predominantly on serine residues within RS domains and is catalyzed by two kinase families:

  • SRPKs (SR-specific protein kinases):
  • Localized primarily in the cytoplasm (e.g., SRPK1) or nucleus (SRPK2) [7] [10].
  • Preferentially phosphorylate Arg-Ser dipeptides in a directional manner. SRPK1 docks the RS domain via an electronegative groove, processively phosphorylating serines from C-to-N termini (e.g., 10–12 phosphates added to SRSF1 RS1) [7] [10].
  • Essential for nuclear import: Phosphorylation enables Transportin-SR binding [7] [9].

  • CLKs (Cdc2-like kinases):

  • Nuclear kinases that phosphorylate both Arg-Ser and Ser-Pro dipeptides [3] [10].
  • Exhibit random addition kinetics due to flexible substrate docking and lack of a processive groove [10].
  • Induce hyperphosphorylation, altering SR protein speckle localization and alternative splicing patterns [3] [8].

Functional consequences of phosphorylation:

  • Subcellular trafficking: Cytoplasmic SRPK-mediated phosphorylation promotes nuclear import; nuclear CLK-mediated phosphorylation regulates speckle dynamics [8] [10].
  • Splicing regulation: Optimal phosphorylation enables spliceosome assembly (e.g., U1 snRNP recruitment); dephosphorylation by PP1/PP2A phosphatases is required for catalytic steps [4] [9].
  • Developmental control: Global changes in SR protein phosphorylation coincide with zygotic gene activation (e.g., in Ascaris), activating splicing competence [4].

Table 3: Kinase Specificity for SR Protein Substrates

KinaseLocalizationPhosphorylation Site PreferenceMechanismFunctional Outcome
SRPK1Cytoplasm/NucleusArg-Ser dipeptides (RS1 in SRSF1)Processive, directionalNuclear import, speckle retention
CLK1NucleusArg-Ser + Ser-Pro dipeptidesRandom, distributiveSpeckle dispersal, alternative splicing regulation

Properties

CAS Number

170974-22-8

Product Name

SR phosphoprotein

Molecular Formula

C16H21NO4

Synonyms

SR phosphoprotein

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